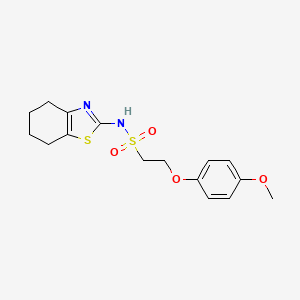
2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethane-1-sulfonamide is a useful research compound. Its molecular formula is C16H20N2O4S2 and its molecular weight is 368.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures have been reported to inhibit bacterial dna gyrase b (gyrb) .
Mode of Action
Similar compounds have been found to stabilize molecular complexes through various molecular interactions .
Biochemical Pathways
2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanesulfonamide may affect the NRF2 pathway, as compounds with similar structures have been shown to activate NRF2, leading to the expression of NQO1 and HO-1 .
Pharmacokinetics
Similar compounds have been found to be metabolically stable in human, rat, and mouse liver microsomes, showing optimum half-life (t 1/2) and intrinsic clearance (cl int) .
Result of Action
Similar compounds have been found to exhibit anti-inflammatory activity, reversing the elevated levels of pro-inflammatory cytokines (il-1β, il-6, tnf-α, and ifn-γ) and inflammatory mediators (pge2, cox-2, and nf-κb) .
Action Environment
It is known that solvent polarity can affect the degree of charge transfer in similar compounds .
生物活性
2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethane-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O3S |
| Molecular Weight | 318.39 g/mol |
| LogP | 3.6963 |
| Polar Surface Area | 49.627 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
These properties suggest a moderate lipophilicity and potential for interaction with biological membranes.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes such as dihydropteroate synthase, which is crucial in bacterial folate synthesis. This inhibition can lead to bacteriostatic effects, preventing bacterial growth and replication .
- Receptor Modulation : The tetrahydrobenzothiazole moiety may interact with various receptors or enzymes, potentially modulating their activity and leading to therapeutic effects.
- Antitumor Activity : Similar compounds have shown promising antitumor properties, indicating that this compound may also exhibit cytotoxic effects against cancer cell lines .
Biological Activity Studies
Recent studies have evaluated the biological activity of related compounds and provided insights into the potential efficacy of this compound:
Antitumor Activity
A study comparing various sulfonamide derivatives found that compounds with structural similarities exhibited significant in vitro antitumor activity. For instance:
| Compound ID | IC50 (µg/mL) | Comparison to Doxorubicin (IC50 = 37.5 µg/mL) |
|---|---|---|
| Compound A | 25 | Nearly as active |
| Compound B | 10 | More potent |
| Compound C | 12 | Comparable |
These findings suggest that the incorporation of specific functional groups enhances antitumor efficacy .
Antibacterial Properties
Sulfonamides are traditionally recognized for their antibacterial properties. The mechanism involves mimicking para-aminobenzoic acid (PABA), inhibiting folate synthesis in bacteria. This mechanism is crucial for treating bacterial infections and highlights the compound's potential in antimicrobial therapy .
Case Studies and Research Findings
Several research articles have documented the biological activities of sulfonamide derivatives similar to our compound:
- Anticancer Efficacy : Research indicated that certain tetrahydroquinoline derivatives showed IC50 values significantly lower than traditional chemotherapeutics like Doxorubicin, suggesting enhanced potency against various cancer cell lines .
- Toxicity Profiles : Studies on sulfonamides have reported adverse effects such as allergic reactions and gastrointestinal disturbances. These findings emphasize the need for careful evaluation of toxicity alongside therapeutic benefits .
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds is essential for predicting their efficacy and safety in clinical settings.
属性
IUPAC Name |
2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-21-12-6-8-13(9-7-12)22-10-11-24(19,20)18-16-17-14-4-2-3-5-15(14)23-16/h6-9H,2-5,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAUEZHDQMHFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCS(=O)(=O)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













